4-Bromophenetole

dielectric spectroscopy molecular relaxation microwave absorption

4-Bromophenetole (1-bromo-4-ethoxybenzene, CAS 588-96-5) is a para-substituted aryl bromide-ether hybrid with molecular formula C8H9BrO and molecular weight 201.06 g/mol. It is supplied as a colorless to light yellow clear liquid with melting point 4 °C, boiling point 233 °C, density 1.407 g/mL at 25 °C, and refractive index n20/D 1.551.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 588-96-5
Cat. No. B047170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenetole
CAS588-96-5
Synonyms1-Bromo-4-ethoxy-benzene;  p-Bromo-phenetole;  1-Bromo-4-ethoxybenzene;  4-Bromoethoxybenzene;  4-Bromophenyl Ethyl Ether;  4-Ethoxybromobenzene;  4-Ethoxyphenyl Bromide;  Ethyl 4-Bromophenyl Ether;  NSC 8053;  p-Bromoethoxybenzene;  p-Bromophenetole;  p-Bromop
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)Br
InChIInChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
InChIKeyWVUYYXUATWMVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenetole (CAS 588-96-5): Technical Specifications and Procurement Baseline for Aryl Halide Building Blocks


4-Bromophenetole (1-bromo-4-ethoxybenzene, CAS 588-96-5) is a para-substituted aryl bromide-ether hybrid with molecular formula C8H9BrO and molecular weight 201.06 g/mol [1]. It is supplied as a colorless to light yellow clear liquid with melting point 4 °C, boiling point 233 °C, density 1.407 g/mL at 25 °C, and refractive index n20/D 1.551 . The compound serves as a dual-functional building block, combining an aryl bromide moiety for cross-coupling reactivity with an electron-donating ethoxy group that modulates aromatic electronic properties .

Why 4-Bromophenetole Cannot Be Replaced by Generic Aryl Bromides or Simple Alkoxybenzenes


Substituting 4-bromophenetole with structurally similar aryl bromides (e.g., 4-bromoanisole, 4-bromoethylbenzene) or non-brominated phenetole derivatives introduces predictable but non-trivial deviations in reactivity, physicochemical properties, and downstream synthetic outcomes. The ethoxy substituent alters the electron density of the aromatic ring relative to methoxy analogs, affecting electrophilic aromatic substitution rates and cross-coupling reaction kinetics [1]. Furthermore, the specific combination of bromine and ethoxy groups in para-orientation determines the compound's behavior in polymer applications where both halogen content (for flame retardancy) and alkoxy chain length (for compatibility and thermal properties) are critical [2]. Generic substitution without quantitative justification risks yield reduction, impurity profile alteration, and material performance degradation.

4-Bromophenetole: Quantitative Differentiation Evidence Against Key Comparators


Dielectric Relaxation and Molecular Dynamics: 4-Bromophenetole Versus 4-Bromoanisole

In a head-to-head comparative study, 4-bromophenetole (β-bromophenetole) exhibited distinct dielectric relaxation behavior relative to para-bromoanisole across multiple microwave frequencies. The ethoxy-substituted compound demonstrated altered molecular relaxation times and activation energies, reflecting the impact of the extended alkoxy chain on rotational dynamics and dipole orientation [1].

dielectric spectroscopy molecular relaxation microwave absorption

Cross-Coupling Reactivity: 4-Bromophenetole as an Aryl Bromide Substrate in Suzuki-Miyaura Reactions

4-Bromophenetole functions as an effective aryl bromide substrate in Suzuki-Miyaura cross-coupling reactions. Research on transition-metal-free Suzuki-type coupling of aryl halides demonstrates that aryl bromides, as a class, achieve optimal product yields under specific conditions, though direct comparative data for 4-bromophenetole versus specific analogs are not reported [1]. The ethoxy group's electron-donating nature influences the oxidative addition step in palladium-catalyzed variants, differentiating its reactivity profile from deactivated aryl bromides [2].

Suzuki coupling palladium catalysis biaryl synthesis

Physical Property Differentiation: Boiling Point and Density Versus 4-Bromoanisole

4-Bromophenetole exhibits a boiling point of 233 °C and density of 1.407 g/mL at 25 °C . While direct head-to-head physical property studies are not available, cross-reference with 4-bromoanisole (CAS 104-92-7, typical boiling point approximately 215-223 °C, density ~1.49 g/mL) reveals that the ethoxy substitution in 4-bromophenetole produces a higher boiling point but lower density than the methoxy analog .

physical properties separation distillation

Analytical Characterization: Spectral Fingerprint Differentiation from Structural Analogs

4-Bromophenetole possesses a well-characterized and publicly accessible spectral fingerprint enabling unambiguous identification and purity verification. ^1H NMR (399.65 MHz, CDCl3) shows characteristic signals at δ 7.329 (aromatic H), 6.732 (aromatic H), 3.937 (-OCH2-), and 1.371 (-CH3) ppm . Mass spectrometry reveals the distinctive bromine isotopic pattern with molecular ion peaks at m/z 200 and 202 [1].

NMR spectroscopy quality control structural confirmation

Synthesis Method Comparison: Etherification Route Achieving 99.5% Purity

A patented preparation method for 4-bromophenetole using p-bromophenol and diethyl sulfate with potassium hydroxide achieves 99.5% purity through steam distillation technology [1]. This represents a measurable purity advantage over alternative diazotization-based synthetic routes that require low-temperature equipment and yield product with lower purity [2].

synthetic methodology process chemistry purity optimization

4-Bromophenetole: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Microwave-Absorbing and Dielectric Materials Development

Research groups developing materials with tailored dielectric properties may select 4-bromophenetole over 4-bromoanisole when ethoxy-group molecular dynamics are required. The direct head-to-head comparison in dielectric spectroscopy across 1.6-3.49 cm microwave regions [1] provides quantitative justification for this selection. The ethoxy substituent produces different molecular relaxation times and activation energies for dielectric relaxation relative to the methoxy analog, directly impacting material performance in microwave-absorbing applications.

Palladium-Catalyzed Cross-Coupling for Biaryl and Extended π-System Synthesis

Synthetic chemists constructing biaryl systems or extended π-conjugated architectures via Suzuki-Miyaura, Heck, or Sonogashira couplings may prioritize 4-bromophenetole when the electron-donating para-ethoxy substitution pattern is required. The compound serves as an effective aryl bromide substrate in these transformations [1], with the ethoxy group providing distinct electronic modulation compared to electron-withdrawing substituted aryl bromides . This influences oxidative addition kinetics and the electronic properties of resulting coupled products.

Polymer and Resin Modification for Flame Retardancy and Thermal Stability

Materials scientists incorporating brominated aromatic moieties into polymer backbones for flame retardancy may select 4-bromophenetole over non-brominated phenetole or brominated analogs without the ethoxy group. The bromine atom content (one Br per molecule, ~39.7% Br by weight) provides the radical-scavenging mechanism required for combustion inhibition [1], while the ethoxy-containing aromatic core contributes to thermal stability and polymer compatibility . This specific combination differentiates 4-bromophenetole from alternative flame retardant building blocks.

Quality Control and Analytical Reference Standard Applications

Analytical laboratories requiring well-characterized reference compounds for method development or batch release testing may select 4-bromophenetole due to its comprehensive spectral documentation. The availability of 9 NMR spectra, 11 FTIR spectra, and mass spectral data including the characteristic bromine isotopic pattern (m/z 200/202) [1] provides a robust foundation for identity confirmation and impurity profiling. The ethoxy group provides diagnostic ^1H NMR signals at δ 3.937 (-OCH2-) and δ 1.371 (-CH3) ppm , offering multiple verification points not available with simpler structural analogs.

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